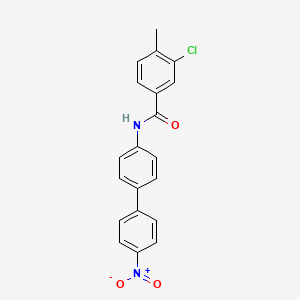![molecular formula C21H14ClN3O2 B3531108 2-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3531108.png)
2-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Overview
Description
Benzamides and 1,3,4-oxadiazoles are both important classes of compounds in medicinal chemistry. Benzamides are derivatives of benzoic acid, with an amide functional group attached to the benzene ring. 1,3,4-Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylthiosemicarbazides . Benzamides can be synthesized from benzoic acid and amines .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied, depending on the specific substituents present on the benzamide and oxadiazole rings .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, NMR can provide information about the chemical environment of the atoms in the molecule, while IR spectroscopy can provide information about the functional groups present .Mechanism of Action
The mechanism of action of these compounds can vary widely, depending on their specific structures and the biological targets they interact with. For example, some 1,3,4-oxadiazoles have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-18-9-5-4-8-17(18)19(26)23-16-12-10-15(11-13-16)21-25-24-20(27-21)14-6-2-1-3-7-14/h1-13H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYRHHSGTGEDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3531025.png)
![methyl [5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3531030.png)
![4-chloro-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3531033.png)
![1-(4-chlorophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3531036.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3531057.png)
![phenyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate](/img/structure/B3531058.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3531064.png)
![2-(2-chloro-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B3531078.png)
![6-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3531079.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3531084.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3531089.png)

![5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B3531098.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B3531099.png)
